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molecular formula C8H8N2S2 B184812 2-(Methylthio)-1,3-benzothiazol-6-amine CAS No. 25706-29-0

2-(Methylthio)-1,3-benzothiazol-6-amine

Cat. No. B184812
M. Wt: 196.3 g/mol
InChI Key: GYCJZSAIEMSFAV-UHFFFAOYSA-N
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Patent
US08952005B2

Procedure details

To a round bottom flask was added 2-(methylthio)-1,3-benzothiazol-6-amine (0.301 g, 1.533 mmol), Dioxane (10 mL), and pyridinium bromide perbromide (0.589 g, 1.840 mmol). The reaction mixture was then stirred at room temperature for ˜5 minutes, then suspended in EtOAc, washed with sat'd Na2S2O3, then with sat'd NaHCO3, then water, then brine. Organics were then dried over Na2SO4 filtered & concentrated. The resulting residue was purified using silica gel chromatography (0-45% ethyl acetate/hexanes) to give 7-bromo-2-(methylthio)-1,3-benzothiazol-6-amine (13-1) as a tan solid. HRMS (M+H)+: observed=274.9307, calculated=274.9307.
Quantity
0.301 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
[Compound]
Name
pyridinium bromide perbromide
Quantity
0.589 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][S:2][C:3]1[S:4][C:5]2[CH:11]=[C:10]([NH2:12])[CH:9]=[CH:8][C:6]=2[N:7]=1.O1CCOCC1.C1C=C[NH+]=CC=1.[Br:25][Br-]Br>CCOC(C)=O>[Br:25][C:11]1[C:5]2[S:4][C:3]([S:2][CH3:1])=[N:7][C:6]=2[CH:8]=[CH:9][C:10]=1[NH2:12] |f:2.3|

Inputs

Step One
Name
Quantity
0.301 g
Type
reactant
Smiles
CSC=1SC2=C(N1)C=CC(=C2)N
Name
Quantity
10 mL
Type
reactant
Smiles
O1CCOCC1
Name
pyridinium bromide perbromide
Quantity
0.589 g
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was then stirred at room temperature for ˜5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with sat'd Na2S2O3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Organics were then dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
BrC1=C(C=CC=2N=C(SC21)SC)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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